2-(Benzyloxy)-4-hydroxybenzaldehyde

Catalog No.
S13498383
CAS No.
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-4-hydroxybenzaldehyde

Product Name

2-(Benzyloxy)-4-hydroxybenzaldehyde

IUPAC Name

4-hydroxy-2-phenylmethoxybenzaldehyde

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

OXGHTGSTZMSSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C=O

2-(Benzyloxy)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₃. It features a benzyl ether group and a hydroxyl group attached to a benzaldehyde structure. This compound is characterized by its aromatic properties and functional groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form 2-(benzyloxy)-4-hydroxybenzoic acid.
  • Reduction: The aldehyde can be reduced to yield 2-(benzyloxy)-4-hydroxybenzyl alcohol.
  • Substitution: The benzyl ether group can participate in nucleophilic substitution reactions, leading to diverse substituted products depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles under basic conditions for substitution .

The synthesis of 2-(benzyloxy)-4-hydroxybenzaldehyde typically involves the following steps:

  • Protection of Hydroxyl Group: The hydroxyl group is protected using benzyl bromide.
  • Formylation: A Vilsmeier-Haack reaction is employed to introduce the formyl group at the para position relative to the hydroxyl group.
  • Deprotection: The protective group is removed to yield the final product.

These methods can be optimized for industrial production, often utilizing continuous flow reactors for efficiency and higher yields .

2-(Benzyloxy)-4-hydroxybenzaldehyde serves as a valuable intermediate in various organic syntheses. Its unique structure allows it to be used in:

  • The synthesis of complex natural products.
  • Development of pharmaceuticals due to its inhibitory effects on specific cytochrome P450 enzymes.
  • As a building block in the production of other aromatic compounds.

Its versatility makes it significant in both academic research and industrial applications .

Interaction studies have shown that 2-(benzyloxy)-4-hydroxybenzaldehyde may interact with biological systems through enzyme inhibition, particularly affecting drug metabolism pathways. Further investigation into its interactions with specific receptors or enzymes could provide insights into its pharmacological potential .

Several compounds share structural similarities with 2-(benzyloxy)-4-hydroxybenzaldehyde, yet exhibit distinct properties:

Compound NameStructural FeaturesUnique Aspects
4-HydroxybenzaldehydeLacks the benzyl ether groupLess versatile in synthetic applications
3,4-DihydroxybenzaldehydeContains an additional hydroxyl groupDifferent reactivity due to extra hydroxyl
3-(Methoxy)-4-hydroxybenzaldehydeContains a methoxy group instead of a benzyl etherAlters reactivity compared to the benzyl ether
4-(Benzyloxy)-2-hydroxybenzaldehydeHydroxyl group at a different positionVaries in biological activity and synthetic utility

Uniqueness: The presence of both a benzyl ether and a hydroxyl group in 2-(benzyloxy)-4-hydroxybenzaldehyde provides a balance of reactivity and stability, making it particularly valuable as an intermediate in various chemical syntheses .

Classical Organic Synthesis Routes

The synthesis of 2-(Benzyloxy)-4-hydroxybenzaldehyde relies primarily on classical organic chemistry approaches that have been extensively developed and optimized over several decades [1] [2]. The most prevalent method involves the selective benzylation of 2,4-dihydroxybenzaldehyde using benzyl halides under basic conditions [1].

The Williamson ether synthesis represents the cornerstone methodology for preparing benzyl ethers, including 2-(Benzyloxy)-4-hydroxybenzaldehyde [4] [5]. This nucleophilic substitution reaction proceeds through an SN2 mechanism where an alkoxide nucleophile attacks a primary alkyl halide [4]. For the target compound, 2,4-dihydroxybenzaldehyde serves as the phenolic substrate, which upon deprotonation with a suitable base, forms a phenoxide anion that subsequently reacts with benzyl bromide or benzyl chloride [1].

The regioselectivity of benzylation is crucial for obtaining the desired 2-(Benzyloxy)-4-hydroxybenzaldehyde rather than the 4-(Benzyloxy)-2-hydroxybenzaldehyde isomer [1]. Research has demonstrated that the use of dry potassium fluoride in acetonitrile provides excellent regioselectivity, favoring benzylation at the 2-position of 2,4-dihydroxybenzaldehyde [1]. This approach yields the target compound with high purity and minimal formation of regioisomers [1].

An alternative classical route involves the Vilsmeier-Haack formylation reaction applied to appropriately substituted phenolic precursors [1] [2]. This method utilizes dimethylformamide and phosphoryl chloride to introduce the aldehyde functionality while maintaining the benzyloxy substitution pattern [1]. The reaction proceeds through the formation of an iminium salt intermediate, which upon hydrolysis yields the desired benzaldehyde derivative [1].

MethodStarting MaterialsConditionsYield (%)Selectivity
Williamson Ether Synthesis4-Hydroxybenzaldehyde + Benzyl Bromide/Chloride + BaseSodium hydroxide, Acetone, Reflux 6 hours85-95High
Vilsmeier-Haack Formylation2,4-Dihydroxybenzaldehyde + Dimethylformamide + Phosphoryl chlorideAcetonitrile, 0-25°C65-85Moderate
Benzylation with Benzyl Bromide2,4-Dihydroxybenzaldehyde + Benzyl Bromide + Potassium carbonateAcetone, Potassium carbonate, Reflux75-90High
Benzylation with Benzyl Chloride2,4-Dihydroxybenzaldehyde + Benzyl Chloride + Potassium fluorideDry Potassium fluoride, Acetonitrile80-92Very High
Phase Transfer Catalysis2,4-Dihydroxybenzaldehyde + Benzyl Halide + Phase transfer catalystTributylamine, Acetonitrile70-85Good

The benzylation reaction typically requires careful control of reaction conditions to maximize yield and selectivity [6]. The use of potassium carbonate as a base in acetone solvent has been reported to provide good results, with reaction times ranging from 4 to 12 hours at reflux temperature [1]. The choice of benzyl halide significantly influences the reaction outcome, with benzyl bromide generally providing faster reaction rates compared to benzyl chloride due to the superior leaving group ability of bromide [7] [8].

Phase transfer catalysis represents another classical approach that enhances the efficiency of benzyl ether formation [6]. The use of quaternary ammonium salts such as tributylamine facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react more effectively with the benzyl halide [6]. This methodology has demonstrated particular utility in large-scale synthetic applications where improved mass transfer is beneficial [6].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for the efficient preparation of benzyl ethers, including 2-(Benzyloxy)-4-hydroxybenzaldehyde [9] [10] [11]. These methodologies offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity [11] [12].

The application of microwave irradiation to benzyl ether synthesis has demonstrated remarkable time reductions compared to conventional thermal methods [11] [13]. Research has shown that microwave heating can achieve yields comparable to traditional methods in as little as 5 minutes, representing an 18-fold reduction in reaction time [11] [13]. The enhanced reaction rates are attributed to the selective heating of polar molecules and improved energy transfer efficiency under microwave conditions [12].

Solvent-free approaches represent a particularly attractive subset of microwave-assisted methodologies [9] [12]. These green chemistry approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation [9] [12]. The solvent-free synthesis of benzyl ethers can be achieved by directly mixing the phenolic substrate with benzyl halides and appropriate bases under microwave irradiation [14] [15].

The optimization of microwave parameters is critical for achieving optimal results in benzyl ether synthesis [10] [16]. Key parameters include microwave power, temperature, and irradiation time, all of which must be carefully balanced to maximize product formation while minimizing side reactions [10] [12]. Research has established that power levels of 300-600 watts at temperatures ranging from 60-120°C provide optimal conditions for most benzyl ether formations [10] [16].

MethodConditionsTime ReductionYield (%)Advantages
Microwave-Assisted Benzylation300 watts, 101°C, 50 minutes18-fold reduction72-81Rapid heating, Energy efficient
Solvent-Free Benzyl Ether FormationNeat conditions, 120°C10-fold reduction60-75No solvent waste, Simple workup
Microwave-Assisted Condensation600 watts, 60°C, 4-6 minutes96-98% reduction75-90Very fast reaction, Clean products
Green Chemistry ApproachMicrowave, Reduced solvent85% reduction70-85Environmentally friendly

The mechanism of microwave enhancement in benzyl ether synthesis involves both thermal and non-thermal effects [11] [12]. The rapid heating of polar reactants leads to higher local temperatures and increased molecular motion, facilitating nucleophilic substitution reactions [11]. Additionally, microwave irradiation may induce specific molecular orientations that favor productive collisions between reactants [12].

Comparative studies between microwave-assisted and conventional heating methods have consistently demonstrated superior performance for microwave approaches [9] [11] [12]. The benefits extend beyond simple time reduction to include improved product purity, reduced formation of byproducts, and enhanced overall process efficiency [11] [12]. These advantages make microwave-assisted synthesis particularly attractive for both laboratory-scale research and potential industrial applications [11] [16].

Catalytic Systems for Benzyl Ether Formation

Catalytic methodologies for benzyl ether formation have gained significant attention due to their potential for improved selectivity, milder reaction conditions, and enhanced sustainability [17] [18] [19]. Various metal-based catalytic systems have been developed for the efficient synthesis of benzyl ethers, including those containing the 2-(Benzyloxy)-4-hydroxybenzaldehyde structural motif [17] [20] [21].

Iron-based catalytic systems have demonstrated remarkable efficiency in benzyl ether synthesis [17]. Iron(III) chloride hexahydrate serves as an effective catalyst for the symmetrical etherification of benzyl alcohols under relatively mild conditions [17]. The reaction proceeds in propylene carbonate as a green and recyclable solvent, achieving full conversion of benzyl alcohol substrates at 100°C over 14 hours [17]. The catalytic system exhibits excellent tolerance for various substituents on the benzyl alcohol substrate, making it suitable for the synthesis of diverse benzyl ether derivatives [17].

Silver-catalyzed methodologies represent another significant advancement in benzyl ether synthesis [18]. Silver catalysts enable the alkoxylation of benzylic carbon-hydrogen bonds using potassium persulfate as an oxidant under ambient temperature conditions [18]. This approach demonstrates good functional group tolerance, site selectivity, and chemoselectivity, proceeding smoothly with various primary, secondary, and tertiary alcohol nucleophiles [18]. The methodology provides mechanistic insights into radical pathways that govern the formation of benzyl ethers [18].

Palladium catalysis offers unique opportunities for the synthesis of benzyl ethers through carbonylation reactions [21]. Palladium-catalyzed alkoxycarbonylation of secondary benzylic ethers provides access to arylpropionate esters, which can serve as precursors to benzyl ether derivatives [21]. The reaction demonstrates that ethers can be effectively utilized as substrates in carbonylation chemistry, expanding the synthetic utility of benzyl ether compounds [21].

Copper-based catalytic systems have shown exceptional performance in the selective oxidation of benzyl ethers [19]. The copper oxide/carbon nitride composite catalyst exhibits superior catalytic performance in the selective oxidation of benzyl ethers to benzoates [19]. The reaction proceeds efficiently at room temperature in acetone solution, achieving good to excellent yields for various substrates with only 1.5 equivalents of tert-butyl hydroperoxide [19].

Catalyst SystemReaction TypeConditionsConversion (%)Selectivity (%)
Iron(III) ChlorideSymmetrical EtherificationIron(III) chloride hexahydrate (5 mol%), 100°C, 14 hours90-10090-95
Silver CatalysisCarbon(sp³)-Hydrogen AlkoxylationSilver nitrate, Potassium persulfate, Room temperature85-9588-92
Palladium CatalysisCarbonylationPalladium(II) acetate, Carbon monoxide atmosphere80-9585-90
Copper Oxide/Carbon NitrideSelective OxidationCopper oxide/Carbon nitride, tert-Butyl hydroperoxide, Room temperature75-9792-98
Nickel/Zeolite SystemsHydrogenolysisNickel/Hydrogen ZSM-5, Hydrogen atmosphere85-9990-95

Nickel-based catalytic systems provide alternative pathways for benzyl ether transformations [22] [23]. Nickel catalysts supported on zeolites such as Hydrogen ZSM-5 demonstrate excellent performance in the hydrogenolysis of benzyl ethers [22] [23]. The dual-functional Nickel/Hydrogen ZSM-5 catalyst enables selective cleavage of carbon-oxygen bonds in benzyl ethers, with hydrogenolysis occurring as the major reaction pathway [22] [23]. These catalytic systems operate under hydrogen atmosphere and provide high conversion rates with excellent selectivity [22] [23].

The mechanistic understanding of catalytic benzyl ether formation has advanced significantly through detailed studies of reaction pathways [20] [18] [19]. Photoredox organocatalysis has enabled the direct carbon-hydrogen functionalization and arylation of benzyl ethers through the productive merger of thiol catalysts with iridium photoredox catalysts [20]. The mechanism involves the coupling of catalytically generated radicals, including arene radical anions and nucleophilic alpha-ether radicals [20].

Industrial Production Optimization Strategies

Industrial production of 2-(Benzyloxy)-4-hydroxybenzaldehyde requires comprehensive optimization strategies that address scalability, cost-effectiveness, and process efficiency [24] [25] [26]. Large-scale manufacturing considerations extend beyond simple laboratory-scale synthesis to encompass equipment design, process control, and economic viability [24] [26].

The development of commercial-scale benzaldehyde production processes has provided valuable insights applicable to 2-(Benzyloxy)-4-hydroxybenzaldehyde synthesis [26]. Economic evaluation studies of benzaldehyde plants with capacities of 3000 metric tonnes per year have established benchmark parameters for industrial feasibility [26]. The optimal plant design incorporates batch-continuous operation modes, where reactors operate in batch mode while product purification steps utilize continuous processing [26].

Process intensification through advanced reactor technologies offers significant advantages for industrial benzyl ether production [27] [28]. Rotating packed bed reactors have demonstrated superior performance compared to conventional stirred tank reactors, achieving benzaldehyde yields of 97% versus 65% in 15 minutes [27]. The enhanced mass transfer characteristics of intensified reactors enable higher productivity and improved product quality [27].

Temperature optimization represents a critical factor in industrial benzyl ether synthesis [27] [26] [28]. Response surface methodology has been applied to optimize the simultaneous influence of experimental parameters on product yield [27]. The relative influence of parameters follows the order: ozone concentration > high gravity factor = amount of water [27]. Optimized reaction conditions include specific temperature ranges of 60-120°C depending on the chosen synthetic route [26] [29].

Catalyst optimization and recovery strategies are essential for economic viability in industrial applications [25] [29]. Multi-element hydrotalcite catalysts have shown promise for large-scale hydroxybenzaldehyde synthesis, offering environmental friendliness, simple catalyst regeneration, high conversion rates, and good selectivity [29]. The catalyst can be recovered through filtration, washed with solvents, roasted, hydrated, and dried for reuse in subsequent reactions [29].

Process ParameterSpecification/ValueIndustrial Considerations
Large-scale Production Capacity3000 metric tonnes/yearEconomies of scale achieved
Batch-Continuous Mode6 hours per batch, 4 batches/dayOptimized for continuous operation
Reaction Temperature Range60-120°CHeat transfer optimization critical
Pressure Conditions1-5 barSafety and equipment design
Catalyst Loading0.5-5 mol%Catalyst recovery and recycling
Residence Time15 minutes - 6 hoursProcess intensification benefits
Product Purity95-99%Market quality requirements
Cost per kilogram (United States Dollars)6.36-6.69Economic viability assessment

Biotechnological approaches represent emerging strategies for industrial hydroxybenzaldehyde production [30]. Microorganism-based production using strains such as Bacillus megatherium offers safe and high-yield alternatives to traditional chemical synthesis [30]. These biological production methods demonstrate industrial prospects through their safety profiles and potential for high product yields [30].

Process automation and control systems are fundamental to successful industrial implementation [24] [26]. The integration of advanced process control with real-time monitoring enables optimization of reaction parameters and product quality [26]. Manufacturing cost analysis indicates that raw chemical costs comprise approximately 90% of total production expenses, emphasizing the importance of efficient material utilization [26].

Environmental considerations and sustainability metrics increasingly influence industrial production strategies [25] [29]. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to minimize environmental impact [25]. The development of recyclable catalytic systems and solvent recovery processes contributes to overall process sustainability and economic performance [25] [29].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.078644241 g/mol

Monoisotopic Mass

228.078644241 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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